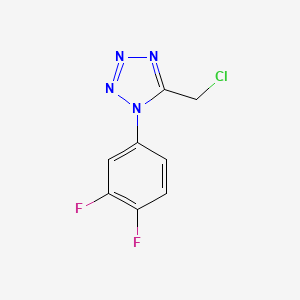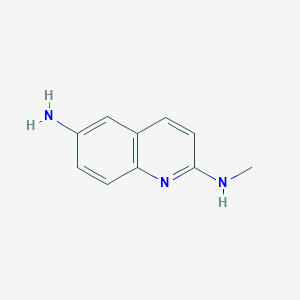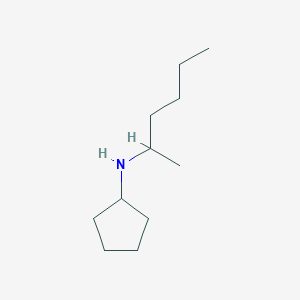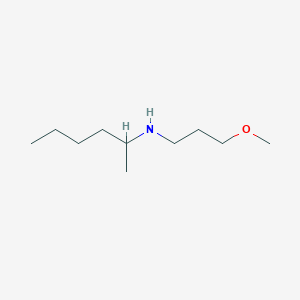
4,7-ジクロロ-8-フルオロキノリン
概要
説明
4,7-Dichloro-8-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by the presence of chlorine atoms at the 4th and 7th positions and a fluorine atom at the 8th position on the quinoline ring.
科学的研究の応用
4,7-Dichloro-8-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, including antimalarial and antibacterial agents.
Material Science: The compound is used in the development of liquid crystals and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound finds use in the synthesis of dyes and agrochemicals.
作用機序
Fluorinated quinolines, in general, have been found to exhibit antibacterial, antineoplastic, and antiviral activities . They are known to inhibit various enzymes, which can lead to these biological effects . The introduction of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the compounds .
生化学分析
Biochemical Properties
4,7-Dichloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including enzymes and proteins, through binding interactions that can alter their activity. For instance, 4,7-Dichloro-8-fluoroquinoline has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the target biomolecule.
Cellular Effects
The effects of 4,7-Dichloro-8-fluoroquinoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 4,7-Dichloro-8-fluoroquinoline has been observed to disrupt bacterial cell division and DNA replication, leading to cell death . Additionally, it can affect eukaryotic cells by altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4,7-Dichloro-8-fluoroquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Furthermore, 4,7-Dichloro-8-fluoroquinoline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,7-Dichloro-8-fluoroquinoline can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, 4,7-Dichloro-8-fluoroquinoline may degrade, leading to a reduction in its biological activity . Long-term studies have shown that continuous exposure to 4,7-Dichloro-8-fluoroquinoline can result in adaptive responses in cells, such as the upregulation of detoxification enzymes and efflux pumps.
Dosage Effects in Animal Models
The effects of 4,7-Dichloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antibacterial activity, without causing significant toxicity . At higher doses, 4,7-Dichloro-8-fluoroquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects.
Metabolic Pathways
4,7-Dichloro-8-fluoroquinoline is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound can also interact with cofactors such as NADPH, which are essential for its metabolic processing. These interactions can influence metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 4,7-Dichloro-8-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration . Additionally, 4,7-Dichloro-8-fluoroquinoline can bind to plasma proteins, affecting its distribution and bioavailability in different tissues.
Subcellular Localization
The subcellular localization of 4,7-Dichloro-8-fluoroquinoline is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloroaniline with diethyl oxalate under mildly acidic conditions to form an imine intermediate. This intermediate undergoes cyclization upon heating, followed by hydrolysis and decarboxylation.
Industrial Production Methods: Industrial production of 4,7-Dichloro-8-fluoroquinoline often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4,7-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary amines and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides and other oxidized derivatives.
Reduction Products: Reduced quinoline derivatives.
類似化合物との比較
4,7-Dichloroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
8-Fluoroquinoline: Lacks the chlorine atoms, affecting its chemical properties and applications.
4-Chloro-7-fluoroquinoline: Similar structure but with different substitution pattern, leading to varied reactivity.
Uniqueness: 4,7-Dichloro-8-fluoroquinoline is unique due to the combined presence of chlorine and fluorine atoms, which imparts distinct electronic properties and reactivity.
特性
IUPAC Name |
4,7-dichloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJODNMPMHKCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1461244.png)


![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)



![6-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461255.png)




![1-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1461264.png)

